![molecular formula C15H21N3O3S B13366027 N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, a morpholine ring, and a methoxy-substituted phenyl ring, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-(4-morpholinyl)aniline with propionyl chloride to form N-[3-methoxy-4-(4-morpholinyl)phenyl]propionamide.
Thiourea Formation: The intermediate is then reacted with thiourea under acidic conditions to yield the final product, N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiourea group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the thiourea group.
科学的研究の応用
N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[2-Methoxy-4-(4-morpholinyl)phenyl]-6-(1H-pyrazol-3-yl)-2-pyridinecarboxamide
- 4-Methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
Uniqueness
N-[3-methoxy-4-(4-morpholinyl)phenyl]-N’-propionylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl ring and morpholine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C15H21N3O3S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
N-[(3-methoxy-4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C15H21N3O3S/c1-3-14(19)17-15(22)16-11-4-5-12(13(10-11)20-2)18-6-8-21-9-7-18/h4-5,10H,3,6-9H2,1-2H3,(H2,16,17,19,22) |
InChIキー |
VZSNEMKJMQYQRF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
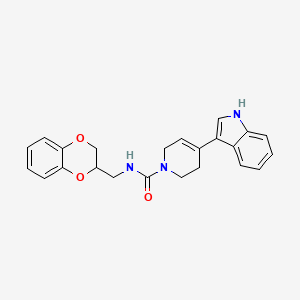

![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
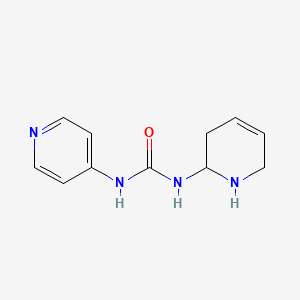
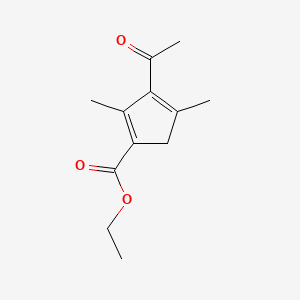
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)

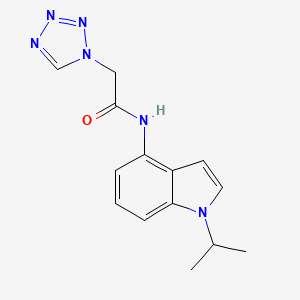
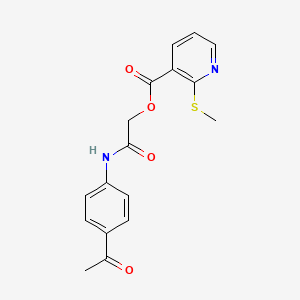
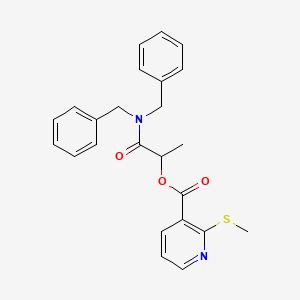
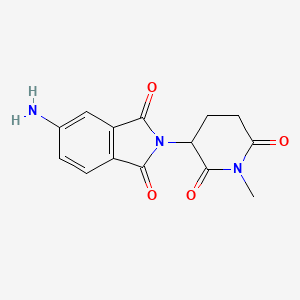
![4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
